Part 1: Chemical Identity & Physicochemical Profile
Part 1: Chemical Identity & Physicochemical Profile
This guide serves as a technical reference for the chemical properties, synthesis, and application of 2-(Allylamino)isonicotinic acid , a bifunctional pyridine scaffold used in medicinal chemistry.
[1]
Executive Summary
2-(Allylamino)isonicotinic acid (CAS: 1019461-29-0) is a pyridine-4-carboxylic acid derivative functionalized at the C2 position with an allylamino group. It represents a critical "bifunctional warhead" intermediate: the C4-carboxylic acid provides a handle for amide coupling (common in kinase inhibitors and antituberculars), while the C2-allylamino tail offers lipophilic bulk and a reactive alkene for late-stage functionalization (e.g., ring-closing metathesis or hydroboration).
Compound Data Table
| Property | Specification |
| IUPAC Name | 2-(prop-2-enylamino)pyridine-4-carboxylic acid |
| CAS Number | 1019461-29-0 |
| Molecular Formula | C9H10N2O2 |
| Molecular Weight | 178.19 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Amphoteric; soluble in DMSO, MeOH, aqueous base (pH > 8), and aqueous acid (pH < 2). Poor solubility in neutral water. |
| pKa (Predicted) | pKa1 (COOH): ~3.5 pKa2 (Pyridine N): ~6.5 (Elevated vs. unsubstituted pyridine due to +M effect of 2-amino group) |
| LogP | ~1.2 (Estimated) |
| Storage | 2–8°C, Inert atmosphere (Hygroscopic) |
Part 2: Synthetic Routes & Optimization
The synthesis of 2-(allylamino)isonicotinic acid relies on Nucleophilic Aromatic Substitution (SNAr) . Unlike simple benzene derivatives, the pyridine ring is electron-deficient, and the presence of the electron-withdrawing carboxylic acid at C4 further activates the C2 position for nucleophilic attack.
Primary Synthetic Pathway (SNAr)
Reaction Logic: The starting material, 2-chloroisonicotinic acid , possesses a leaving group (Cl) activated by the ring nitrogen and the 4-carboxyl group. Allylamine acts as the nucleophile.
-
Substrate: 2-Chloroisonicotinic acid (CAS: 6313-54-8)
-
Reagent: Allylamine (3–5 equivalents)
-
Solvent: Water (Green chemistry approach) or Ethanol/DMF.
-
Conditions: High temperature (100–140°C) is required to overcome the activation energy, often utilizing a sealed tube or microwave reactor.
Mechanism of Action
-
Addition: Allylamine attacks the C2 carbon, disrupting aromaticity and forming a Meisenheimer-like anionic intermediate (stabilized by the electron-withdrawing N-atom and carboxylate).
-
Elimination: Re-aromatization drives the expulsion of the chloride ion.
-
Proton Transfer: The excess amine or added base neutralizes the HCl byproduct.
Pathway Visualization
Figure 1: SNAr reaction pathway transforming 2-chloroisonicotinic acid into the target allylamino derivative.
Part 3: Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (Recommended)
High-throughput method for library generation.
-
Preparation: In a 10 mL microwave vial, suspend 2-chloroisonicotinic acid (1.0 mmol, 157 mg) in water (3.0 mL).
-
Reagent Addition: Add allylamine (4.0 mmol, 300 µL) slowly. Note: Exothermic reaction possible due to acid-base neutralization.
-
Reaction: Seal the vial and irradiate at 140°C for 60 minutes (High absorption level).
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Acidify carefully with 1N HCl to pH 4–5 (the isoelectric point).
-
The product precipitates as a white/pale yellow solid.[1]
-
-
Purification: Filter the solid, wash with cold water (2 x 2 mL) and diethyl ether (2 x 2 mL) to remove unreacted amine. Dry under vacuum.
-
Typical Yield: 75–85%.
-
Protocol B: Thermal Reflux (Scale-Up)
Suitable for gram-scale synthesis without microwave equipment.
-
Setup: Equip a round-bottom flask with a reflux condenser.
-
Dissolution: Dissolve 2-chloroisonicotinic acid (10 mmol) in n-Butanol (20 mL).
-
Base: Add DIPEA (Diisopropylethylamine, 12 mmol) to ensure the carboxylate is formed and to scavenge HCl.
-
Nucleophile: Add allylamine (30 mmol).
-
Reflux: Heat to reflux (approx. 118°C) for 12–16 hours . Monitor by TLC (System: DCM/MeOH 9:1 with 1% Acetic Acid).
-
Isolation: Evaporate solvent under reduced pressure. Resuspend residue in water, adjust pH to 4–5, and collect the precipitate.
Part 4: Reactivity & Applications
Functional Group Reactivity
This molecule is a "divergent intermediate." Its value lies in the orthogonal reactivity of its two functional handles.
-
Path A: Carboxylic Acid (C4):
-
Amidation: Coupling with primary amines using HATU/EDC yields isonicotinamides , a scaffold found in drugs like Isoniazid (anti-TB) and Sorafenib (Kinase inhibitor).
-
Esterification: Protection as a methyl/ethyl ester allows for purification and lipophilicity adjustment.
-
-
Path B: Allyl Group (N2):
-
Metathesis: Ring-Closing Metathesis (RCM) with a second alkene tethered to the C4-amide can generate macrocyclic kinase inhibitors.
-
Oxidation: The alkene can be dihydroxylated (OsO4) or cleaved (ozonolysis) to an aldehyde for further reductive amination.
-
Reactivity Logic Map
Figure 2: Divergent reactivity profile showing downstream synthetic utility.
Part 5: References
-
Simson Pharma. 2-(Allylamino)isonicotinic Acid Product Data Sheet. Retrieved from
-
National Center for Biotechnology Information. 2-Chloroisonicotinic acid (CID 236985) - PubChem. Retrieved from
-
Wang, L., et al. (2024). Efficient allylic amination of allyl alcohols with sterically bulky aliphatic amines. Journal of Organic Chemistry, 89, 16510-16521.[2] (Contextual reference for allylamine reactivity).
-
ResearchGate. Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. (Methodology adaptation for 2-amino-pyridine acids). Retrieved from
